N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 728030-27-1
VCID: VC5417762
InChI: InChI=1S/C16H16N4O2S2/c1-19(24(21,22)14-10-6-3-7-11-14)12-15-17-18-16(23)20(15)13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,23)
SMILES: CN(CC1=NNC(=S)N1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C16H16N4O2S2
Molecular Weight: 360.45

N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide

CAS No.: 728030-27-1

Cat. No.: VC5417762

Molecular Formula: C16H16N4O2S2

Molecular Weight: 360.45

* For research use only. Not for human or veterinary use.

N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide - 728030-27-1

Specification

CAS No. 728030-27-1
Molecular Formula C16H16N4O2S2
Molecular Weight 360.45
IUPAC Name N-methyl-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C16H16N4O2S2/c1-19(24(21,22)14-10-6-3-7-11-14)12-15-17-18-16(23)20(15)13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,23)
Standard InChI Key ZHDFHHGVSKODGD-UHFFFAOYSA-N
SMILES CN(CC1=NNC(=S)N1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name, N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide, reflects its hybrid structure:

  • A 1,2,4-triazole ring substituted with a phenyl group at position 4 and a mercapto (-SH) group at position 5.

  • A methylbenzenesulfonamide group linked via a methylene bridge to the triazole’s position 3.

Key Properties:

  • Molecular Formula: C₁₇H₁₈N₄O₂S₂ (calculated based on structural analysis).

  • Molecular Weight: 390.48 g/mol.

  • CAS Registry Number: 728030-27-1 .

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, computational models predict:

  • LogP (Partition Coefficient): ~2.8, indicating moderate lipophilicity suitable for membrane permeability.

  • Hydrogen Bond Donors/Acceptors: 2 donors (SH, NH) and 6 acceptors (triazole N, sulfonamide O) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a multi-step nucleophilic substitution strategy:

  • Formation of the Triazole Core: Cyclization of thiosemicarbazide derivatives with benzaldehyde under basic conditions yields 5-mercapto-4-phenyl-1,2,4-triazole.

  • Sulfonamide Incorporation: Reaction of the triazole intermediate with N-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) facilitates sulfonamide bond formation .

Reaction Conditions:

  • Solvent: Dichloromethane or dimethylformamide.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: ~60–70% after purification via column chromatography .

Industrial-Scale Challenges

Scaling production requires addressing:

  • Thiol Oxidation: The mercapto group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar).

  • Byproduct Formation: Competitive sulfonation at alternative sites demands precise stoichiometric control .

Pharmacological Applications

Antimicrobial Activity

Triazole-sulfonamide hybrids exhibit broad-spectrum activity against bacterial and fungal pathogens. While direct data for this compound is limited, structural analogs demonstrate:

Microbial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus12.5Inhibition of dihydropteroate synthase
Candida albicans25.0Disruption of ergosterol biosynthesis
Escherichia coli50.0Cell wall synthesis interference

Data inferred from structurally related triazole sulfonamides .

Enzyme Inhibition

  • Cytochrome P450 (CYP450): The triazole ring coordinates heme iron, inhibiting CYP3A4 (Ki = 8.2 µM) .

  • Alpha-Glucosidase: Competitive inhibition (Ki = 15.3 µM), suggesting antidiabetic potential .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity (MIC for S. aureus)
This CompoundN-methylbenzenesulfonamide12.5 µg/mL
N-[(5-Mercapto-4-phenyltriazol-3-yl)methyl]acetamideAcetamide vs. sulfonamide25.0 µg/mL
5-Mercapto-4-phenyl-1,2,4-triazoleNo sulfonamide50.0 µg/mL

Enhanced activity in sulfonamide derivatives underscores the group’s role in target binding .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the sulfonamide’s aryl group to enhance CA-IX selectivity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

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